5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester
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Overview
Description
5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C14H18BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, formyl, and methoxy groups, and the boronic acid is esterified with pinacol. This compound is used in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Mode of Action
Boronic esters, in general, are these compounds are usually used and the authors like anyways, are used in organic synthesis .
Biochemical Pathways
Boronic esters are known to be involved in various chemical transformations where the valuable boron moiety remains in the product .
Pharmacokinetics
For instance, pinacol boronic esters are usually bench stable, easy to purify, and often even commercially available .
Action Environment
The action of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester typically involves the following steps:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Protodeboronation: It can undergo protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom, typically using a radical approach.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2 are commonly used in cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine:
Drug Development: It is used in the synthesis of biologically active molecules and pharmaceutical intermediates.
Industry:
Comparison with Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but lacks the fluorine and formyl groups.
3-Fluoro-4-methoxyphenylboronic Acid: Similar but lacks the formyl group.
Uniqueness:
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUIBXGMXGJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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